molecular formula C10H9F5S B14504656 1-(tert-Butylsulfanyl)-2,3,4,5,6-pentafluorobenzene CAS No. 65015-58-9

1-(tert-Butylsulfanyl)-2,3,4,5,6-pentafluorobenzene

Cat. No.: B14504656
CAS No.: 65015-58-9
M. Wt: 256.24 g/mol
InChI Key: LKFPEBJAWFQOAS-UHFFFAOYSA-N
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Description

1-(tert-Butylsulfanyl)-2,3,4,5,6-pentafluorobenzene is an organofluorine compound characterized by the presence of a tert-butylsulfanyl group attached to a pentafluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butylsulfanyl)-2,3,4,5,6-pentafluorobenzene typically involves the reaction of pentafluorobenzene with tert-butylthiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butylsulfanyl)-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation Reactions: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted pentafluorobenzene derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced sulfur-containing derivatives.

Scientific Research Applications

1-(tert-Butylsulfanyl)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butylsulfanyl)-2,3,4,5,6-pentafluorobenzene involves its interaction with various molecular targets. The tert-butylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that interact with biological molecules. The pentafluorobenzene ring can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    tert-Butylsulfanylphthalonitriles: These compounds share the tert-butylsulfanyl group but differ in the aromatic core.

    tert-Butylsulfinamide: Contains a similar tert-butylsulfanyl group but with different functional groups attached.

Uniqueness: 1-(tert-Butylsulfanyl)-2,3,4,5,6-pentafluorobenzene is unique due to the combination of the highly electronegative pentafluorobenzene ring and the bulky tert-butylsulfanyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

65015-58-9

Molecular Formula

C10H9F5S

Molecular Weight

256.24 g/mol

IUPAC Name

1-tert-butylsulfanyl-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C10H9F5S/c1-10(2,3)16-9-7(14)5(12)4(11)6(13)8(9)15/h1-3H3

InChI Key

LKFPEBJAWFQOAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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